(2,5-Dichloro-phenyl)-(2,2,2-trifluoro-ethyl)-amine
CAS No.:
Cat. No.: VC17522776
Molecular Formula: C8H6Cl2F3N
Molecular Weight: 244.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H6Cl2F3N |
|---|---|
| Molecular Weight | 244.04 g/mol |
| IUPAC Name | 2,5-dichloro-N-(2,2,2-trifluoroethyl)aniline |
| Standard InChI | InChI=1S/C8H6Cl2F3N/c9-5-1-2-6(10)7(3-5)14-4-8(11,12)13/h1-3,14H,4H2 |
| Standard InChI Key | ALOPPYUURPIYKK-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1Cl)NCC(F)(F)F)Cl |
Introduction
(2,5-Dichloro-phenyl)-(2,2,2-trifluoro-ethyl)-amine is an organic compound characterized by its unique combination of chlorine and trifluoromethyl groups. This compound is classified under specialty materials due to its specific chemical structure, which includes a dichlorophenyl group and a trifluoroethyl amine moiety. The molecular formula for this compound is C₈H₆Cl₂F₃N, and it is identified by the CAS number 886369-74-0 .
Synthesis Methods
The synthesis of (2,5-Dichloro-phenyl)-(2,2,2-trifluoro-ethyl)-amine typically involves several steps, often starting with the reaction of dichlorophenyl derivatives with trifluoroethylamine or related compounds. The choice of solvent, temperature, and catalyst can significantly affect the yield and purity of the final product. Efficient synthesis methods are crucial for minimizing byproducts and optimizing production costs.
Applications and Biological Activity
This compound and its derivatives are of interest in medicinal chemistry due to their potential biological activities. For instance, dichlorophenyl amines are known for their antimicrobial and antifungal properties. The trifluoroethyl group can enhance these activities by influencing the compound's interaction with biological targets, which may lead to applications in treating infections or other diseases.
Comparison with Similar Compounds
Several compounds share structural similarities with (2,5-Dichloro-phenyl)-(2,2,2-trifluoro-ethyl)-amine. These include:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 4-Chloroaniline | Chlorinated aniline derivative | Simple structure with potential biological activity |
| 3-Trifluoromethylphenylamine | Trifluoromethyl group on phenyl ring | Enhanced lipophilicity and bioactivity |
| 4-Dichlorophenyl-(trifluoromethyl)amine | Dichlorophenyl structure with trifluoromethyl | Increased stability due to multiple halogen atoms |
Research Findings and Future Directions
Research on (2,5-Dichloro-phenyl)-(2,2,2-trifluoro-ethyl)-amine highlights its potential in various fields, including pharmaceuticals and agrochemicals. Further studies are needed to fully explore its biological activities and to develop efficient synthesis methods that can be scaled up for industrial applications.
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